3-isopropyl-1H-indol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYAKXUPIKPLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Isopropyl 1h Indol 5 Amine and Analogues
Oxidative Transformations and Pathways
The indole (B1671886) ring is susceptible to oxidation, and the presence of substituents at the C3 and C5 positions influences the reaction pathways and products. For 3-substituted indoles, oxidation can lead to a variety of products, including 2-oxindoles and 3-hydroxyoxindoles.
One common oxidative transformation of 3-substituted indoles is the formation of 2-oxindoles. An electrochemical approach for this transformation has been reported, which offers a logistically straightforward method compared to using stoichiometric chemical oxidants that can produce unwanted side products. rsc.orgresearchgate.net This process is believed to proceed through the electrochemical generation of elemental bromine (Br2), which then reacts with the indole, followed by hydrolysis to yield the 2-oxindole. rsc.orgresearchgate.net
Another significant oxidative pathway for 3-substituted indoles is the formation of 3-hydroxy-2-oxindole scaffolds. A metal-free oxidative dearomatization process has been developed using a sulfonium (B1226848) intermediate generated in situ from DMSO and alkyl bromides. rsc.org In this reaction, water acts as the oxygen source, leading to the 2,3-dioxygenated product. rsc.org This transformation is notable for its mild, ambient temperature conditions and broad substrate scope. rsc.org
The position of alkyl substitution on the indole ring can direct the reaction to different pathways. For instance, the selective oxidation of C2-alkyl-substituted indoles can yield 3-oxindoles, while C2,C3-dialkyl-substituted indoles can undergo selective C-H oxygenation or amination at the C2 position under mild conditions. nih.gov
For 5-substituted indoles, electrochemical oxidation can lead to the formation of redox-active films. rsc.org However, for 5-aminoindole, electropolymerization on a platinum electrode does not result in a redox-active film, which is attributed to the adsorption of the monomer onto the electrode via the amino substituent, inhibiting the reaction. rsc.org
Table 1: Examples of Oxidative Transformations of Substituted Indoles
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-Substituted Indoles | Electrochemical oxidation, KBr | 2-Oxindoles | rsc.orgresearchgate.net |
| 3-Substituted Indoles | DMSO, alkyl bromides | 3-Hydroxy-2-oxindoles | rsc.org |
| C2-Alkyl-substituted Indoles | CuCl, hydroxylamine | 3-Oxindoles | nih.gov |
| C2,C3-Dialkyl-substituted Indoles | Nitroso reagents | C2-amino-substituted 3-oxindoles | nih.gov |
| 5-Substituted Indoles (e.g., 5-cyano, 5-nitro) | Electrochemical oxidation | Redox active cyclic trimer film | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring
The indole ring is a π-excessive heterocyclic system, making it highly susceptible to electrophilic attack, which predominantly occurs at the C3 position. youtube.com However, if the C3 position is substituted, as in 3-isopropyl-1H-indol-5-amine, electrophilic substitution will be directed to other positions, influenced by the directing effects of the existing substituents. The powerful electron-donating amino group at C5 will strongly activate the benzene (B151609) ring towards electrophilic attack, primarily at the C4 and C6 positions.
Nucleophilic substitution on the indole ring is less common due to the electron-rich nature of the ring system. youtube.com However, it can occur under specific circumstances, such as the presence of strong electron-withdrawing groups on the ring or through the activation of the indole nitrogen. youtube.comcore.ac.uk For instance, the introduction of a hydroxy group on the indole nitrogen can facilitate nucleophilic substitution. core.ac.uk In the case of 1-hydroxyindole (B3061041) derivatives, the deviation of the N(1)-O bond from the indole molecular plane is thought to be responsible for these unprecedented nucleophilic substitution reactions. core.ac.uk
Another example involves the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles, leading to 2,3,6-trisubstituted indole derivatives. nii.ac.jp The proposed mechanism involves a nucleophilic attack at the C2 position with the departure of the methoxy (B1213986) group. nii.ac.jp
C-C and C-N Bond Formation and Cleavage Processes
C-C Bond Formation:
The C3 position of indoles is a common site for C-C bond formation. For 3-alkylindoles, oxidative C-H activation can be used to introduce a carbon-carbon bond onto the alkyl substituent. nii.ac.jp This can be achieved by reacting a lithiated 3-alkylindole with N-tert-butylbenzenesulfinimidoyl chloride to generate a reactive indolenine intermediate, which then reacts with a carbon nucleophile. nii.ac.jp This one-pot method allows for the derivatization of 3-benzylic and 3-allylic indoles with active methylene (B1212753) compounds at low temperatures. nii.ac.jp
Another approach for the synthesis of 3-substituted indoles is through three-component reactions involving an indole, an aldehyde, and an active methylene compound. nih.gov
C-N Bond Formation:
Various methods have been developed for the formation of C-N bonds with the indole nucleus. Palladium-catalyzed cross-coupling reactions are efficient for the formation of C-N bonds between N-substituted 4-bromo-7-azaindoles and amides, amines, and amino acid esters. beilstein-journals.org
Visible light-mediated photocatalysis offers a mild method for the synthesis of N-arylindoles from styryl anilines at ambient temperature. nih.gov The proposed mechanism involves the oxidation of the amine to a nitrogen radical cation, which then undergoes an electrophilic addition to a tethered alkene, followed by oxidation and aromatization. nih.gov
A sequential metal-catalyzed C-N bond formation strategy has been employed for the synthesis of 2-amido-indoles from ortho-haloaryl acetylenic bromides. nih.gov This process involves an initial highly selective copper-catalyzed amidation at the sp-hybridized carbon, followed by a palladium-catalyzed Csp2-N bond formation and cyclization. nih.gov
Furthermore, radical-based strategies are emerging as powerful tools for C-N bond formation. manchester.ac.uk For example, a new approach to indole synthesis utilizes radical azo coupling, where azo precursors act as stable hydrazone surrogates in a Fischer-type indole synthesis. manchester.ac.uk
Rearrangement and Ring-Closure Mechanisms Involving Indole Derivatives
A classic example of a rearrangement reaction in indole chemistry is the Fischer indole synthesis, which involves the acid- or Lewis acid-catalyzed rearrangement of an arylhydrazone to form an indole with the elimination of ammonia. pharmaguideline.comuwindsor.ca This multi-step process includes a sigmatropic rearrangement. uwindsor.ca
Indole derivatives can also undergo ring expansion reactions. For instance, a thiol-mediated three-step cascade reaction can convert indoles into functionalized quinolines. nih.govacs.org This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov A proposed mechanism initiates with the dearomatizing spirocyclization promoted by the thiol, followed by a facile nucleophilic substitution and subsequent rearrangement. nih.gov
Metal-free ring expansion of indoles with nitroalkenes in polyphosphoric acid provides a route to 3-substituted 2-quinolones. rsc.org This transformation is believed to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.org
Ring-closure reactions are fundamental to the synthesis of fused polycyclic indole structures. For example, the synthesis of 3,4-fused tricyclic indoles can be achieved through electrophilic aromatic substitution-based cyclization of 4-substituted indoles. researchgate.net
Another approach to indole synthesis involves the ring-opening of an aryl triazole followed by cyclization. mdpi.com This metal-free, two-step process begins with a Dimroth equilibrium, followed by nitrogen extrusion, Wolff rearrangement, and amine nucleophile addition to form an N-aryl ethene-1,1-diamine (B14131556) intermediate, which is then cyclized to the indole in the presence of iodine. mdpi.com
Cycloaddition Reactions Exhibited by Indole Scaffolds
The indole ring, particularly when substituted with an alkenyl group at the C3 position, can participate in cycloaddition reactions, providing a powerful tool for the construction of complex, polycyclic molecules.
One notable example is the dearomative (4+3) cycloaddition reaction of 3-alkenylindoles with in situ-generated oxyallyl cations. nih.govuchicago.eduacs.org This reaction furnishes cyclohepta[b]indoles, which are functionality-rich frameworks found in many bioactive compounds. nih.govuchicago.eduacs.org These reactions generally proceed in good to high yields and with high diastereoselectivity. nih.govuchicago.edu
Indoles can also undergo dearomative [5+2] cycloaddition reactions. The reaction of an indole with an oxidopyrylium ylide leads to the efficient and diastereoselective construction of highly functionalized oxacyclohepta[b]indoles. nih.gov This protocol is characterized by its mild reaction conditions and high functional-group tolerance. nih.gov
The C2-C3 double bond in indoles can also participate in [4+2] cycloaddition (Diels-Alder) reactions, allowing for the synthesis of fused ring structures like tetracyclic hydrocarbazoles. researchgate.net
Table 3: Cycloaddition Reactions of Indole Derivatives
| Indole Derivative | Reaction Partner | Cycloaddition Type | Product | Reference |
|---|---|---|---|---|
| 3-Alkenylindoles | Oxyallyl cations | (4+3) | Cyclohepta[b]indoles | nih.govuchicago.eduacs.org |
| Indole | Oxidopyrylium ylide | [5+2] | Oxacyclohepta[b]indoles | nih.gov |
| C3-Substituted Indoles | Dienes | [4+2] | Fused ring systems (e.g., tetracyclic hydrocarbazoles) | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of the molecule.
High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of protons in a molecule. For 3-isopropyl-1H-indol-5-amine, the spectrum is expected to show distinct signals corresponding to the indole (B1671886) ring, the amine group, and the isopropyl substituent.
The indole N-H proton (H-1) typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm) due to its acidic nature and the anisotropic effect of the aromatic system. The proton at the C2 position is expected to be a singlet or a narrow doublet, influenced by long-range coupling to the N-H proton. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) will exhibit characteristic splitting patterns based on their ortho-, meta-, and para- relationships. The protons of the amino group (-NH₂) at the C5 position often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
The isopropyl group will present a classic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), with a typical coupling constant (³JHH) of approximately 7 Hz. The elongation of conjugation length in indole systems generally shifts proton signals to a lower field compared to their monomeric precursors. nih.gov
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
Note: Chemical shifts (δ) are predicted based on analogous structures and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (N-H) | 8.0 - 8.5 | br s | - |
| H-2 | 7.0 - 7.2 | s | - |
| H-4 | 7.1 - 7.3 | d | ~8.5 |
| H-6 | 6.6 - 6.8 | dd | ~8.5, ~2.0 |
| H-7 | 6.9 - 7.1 | d | ~2.0 |
| 5-NH₂ | 3.5 - 4.5 | br s | - |
| Isopropyl -CH | 3.0 - 3.3 | sept | ~7.0 |
| Isopropyl -CH₃ | 1.2 - 1.4 | d | ~7.0 |
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (hybridization, attached atoms). For this compound, distinct signals are expected for the eight carbons of the indole core and the three carbons of the isopropyl group.
To definitively assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Key expected correlations include:
The isopropyl methine proton (-CH) showing a cross-peak with the isopropyl methyl protons (-CH₃).
Correlations between the aromatic protons H-4, H-6, and H-7, confirming their positions on the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for connecting different parts of the molecule. Essential HMBC correlations for structural confirmation would include:
Correlation from the isopropyl methine proton (-CH) to the indole C3 and C2 carbons, firmly placing the isopropyl group at the C3 position.
Correlations from the aromatic protons (H-4, H-6, H-7) to various carbons in the benzene ring, confirming their assignments and the position of the amino group.
Correlation from the H-2 proton to C3, C3a, and C7a.
These 2D NMR techniques are invaluable for assembling the complete molecular puzzle, especially for complex heterocyclic systems. researchgate.netscience.gov
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts and Key HMBC Correlations
Note: Chemical shifts are predicted based on known substituent effects on the indole ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations from Protons |
| C2 | 122 - 125 | H-1, Isopropyl-CH |
| C3 | 118 - 121 | H-2, H-4, Isopropyl-CH |
| C3a | 127 - 130 | H-2, H-4 |
| C4 | 110 - 113 | H-6 |
| C5 | 140 - 143 | H-4, H-6 |
| C6 | 112 - 115 | H-4, H-7 |
| C7 | 102 - 105 | H-6 |
| C7a | 131 - 134 | H-2, H-6 |
| Isopropyl -CH | 25 - 28 | Isopropyl-CH₃ |
| Isopropyl -CH₃ | 22 - 24 | Isopropyl-CH |
While this compound is an achiral molecule, advanced NMR experiments can provide deeper insights into its spatial arrangement and dynamics.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum could confirm the proposed structure by showing spatial proximity between:
The isopropyl methine/methyl protons and the indole H-2 and H-4 protons.
The H-4 proton and the 5-NH₂ protons.
Variable Temperature (VT) NMR: VT NMR studies can provide information on dynamic processes, such as the rate of proton exchange for the N-H and NH₂ groups or potential restricted rotation of the isopropyl group, although significant rotational barriers are not expected in this case.
These advanced methods are particularly useful for confirming subtle structural details and understanding the molecule's preferred conformation in solution. ipb.pt
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₄N₂), HRMS would be used to confirm this exact formula by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, with the theoretically calculated mass. This is a critical step in verifying the identity of a newly synthesized or isolated compound. researchgate.net
Interactive Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺ | C₁₁H₁₄N₂ | 174.115698 |
| [M+H]⁺ | C₁₁H₁₅N₂ | 175.123523 |
| [M+Na]⁺ | C₁₁H₁₄N₂Na | 197.105468 |
Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion, e.g., [M+H]⁺) and inducing it to fragment through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. nih.govnih.gov
For protonated this compound, the fragmentation pathways are predictable based on the known behavior of substituted indoles and alkyl-aromatic compounds. A primary and highly characteristic fragmentation event would be the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This results in a stable secondary benzylic-type carbocation, which would produce a prominent peak at m/z [M+H - 15]⁺. Other potential fragmentations could involve cleavages within the indole ring system, though these are typically less favored. The analysis of these fragmentation routes helps to confirm the nature and position of the substituents on the indole core. scielo.brnih.govresearchgate.net
Interactive Table 4: Predicted MS/MS Fragmentation Data for [M+H]⁺ Ion (m/z 175.12)
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 175.12 | 160.09 | •CH₃ (15.02 Da) | Loss of a methyl radical from the isopropyl group |
| 175.12 | 132.08 | C₃H₇ (43.04 Da) | Cleavage of the entire isopropyl group |
| 175.12 | 158.10 | NH₃ (17.02 Da) | Loss of ammonia from the protonated amine |
Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, HPLC-MS)
Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable for the unambiguous identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. For indole amines, direct analysis can be challenging due to their polarity, which may cause peak tailing. Methodologies often involve derivatization of the amine and indole N-H groups (e.g., acylation) to increase volatility and improve chromatographic peak shape nih.gov. Alternatively, specialized GC columns designed for amine analysis can be used.
Upon introduction into the mass spectrometer, typically using electron ionization (EI), this compound would undergo predictable fragmentation. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of a methyl group from the isopropyl substituent (an [M-15]+ fragment) and the cleavage of the entire isopropyl group. The resulting mass spectrum provides a unique fingerprint for structural confirmation. Studies on other indole compounds have successfully used GC-MS for identification in complex matrices nih.govfrontiersin.orgacs.org.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is exceptionally well-suited for the analysis of less volatile or thermally labile compounds like many indole derivatives. Reverse-phase HPLC would separate the compound from impurities, followed by detection using MS, typically with an electrospray ionization (ESI) source in positive ion mode ([M+H]+).
Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification. For this compound, a specific precursor ion ([M+H]+) would be selected and fragmented to produce characteristic product ions. The transition from the precursor to a specific product ion would be monitored. This approach has been successfully applied to the analysis of a wide range of indole metabolites in various samples mdpi.commdpi.com.
Table 1: Predicted Mass Spectrometric Data for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂ | |
| Molecular Weight | 174.24 g/mol | |
| [M+H]⁺ (ESI-MS) | 175.12 | Protonated molecule, expected in positive ion mode HPLC-MS. |
| Key Fragments (EI-MS) | m/z 159 | [M-CH₃]⁺, loss of a methyl radical from the isopropyl group. |
| m/z 131 | [M-C₃H₇]⁺, loss of the isopropyl group. | |
| m/z 130 | Fragment corresponding to the amino-indole core after isopropyl loss. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features: the primary amine (-NH₂), the indole N-H, the isopropyl group, and the aromatic ring.
The primary aromatic amine group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations mdpi.com. An N-H bending (scissoring) vibration is typically observed near 1600 cm⁻¹. The indole ring itself contributes a characteristic N-H stretching band, usually a sharp peak around 3400 cm⁻¹, and C=C stretching vibrations within the aromatic system between 1450-1600 cm⁻¹ acs.orgresearchgate.net. The isopropyl group would be identified by C-H stretching bands just below 3000 cm⁻¹ and characteristic bending vibrations around 1365-1385 cm⁻¹. Finally, a C-N stretching band for the aromatic amine would be expected in the 1250-1350 cm⁻¹ region.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Two distinct peaks are characteristic of a primary amine. |
| N-H Bend (Scissor) | 1590 - 1650 | Confirms the presence of the -NH₂ group. | |
| Indole N-H | Stretch | ~3400 | Often a sharp, distinct peak. |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Stretching of sp² hybridized carbons. |
| C=C Stretch | 1450 - 1600 | Multiple bands indicating the aromatic system. | |
| Isopropyl Group | C-H Stretch | 2850 - 2970 | Stretching of sp³ hybridized carbons. |
| C-H Bend | 1365 - 1385 | A characteristic doublet may be observed. | |
| Aromatic C-N | Stretch | 1250 - 1350 | Stretching vibration of the amine-ring bond. |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating this compound from reaction precursors, byproducts, and degradants, thereby allowing for its purification and purity assessment.
HPLC is the premier technique for the purity analysis of non-volatile organic compounds. For indole derivatives, reverse-phase HPLC is the most common approach. A typical method would utilize a C8 or C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the amine is protonated, which improves peak shape nih.govcetjournal.it.
Detection is commonly performed using a UV detector, as the indole ring system has a strong chromophore. The maximum absorbance (λmax) for indole compounds is typically in the range of 270-290 nm mdpi.com. By running a gradient elution, where the organic solvent concentration is increased over time, a broad range of impurities with different polarities can be separated and quantified oup.com.
Table 3: Exemplary HPLC Method Parameters for Indole Amine Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acidifier for good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution. |
| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 280 nm | The indole chromophore absorbs strongly at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
GC is a powerful tool for purity assessment, particularly for identifying volatile impurities. As a basic compound, this compound is prone to interaction with active sites (e.g., free silanol groups) in standard GC columns, leading to poor peak shape and reduced sensitivity. Therefore, the use of specialized, base-deactivated columns (often referred to as "amine" columns) or columns with a bonded polyethylene glycol (wax) phase like BP20 is recommended nih.gov.
A flame ionization detector (FID) can be used for general-purpose quantification, while a nitrogen-phosphorus detector (NPD) offers enhanced sensitivity and selectivity for nitrogen-containing compounds like this indole amine nih.gov. Analysis of indole and its derivatives has been successfully demonstrated using capillary GC with high reproducibility nih.govnih.govnih.gov.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. To perform this analysis, a high-quality single crystal of this compound would need to be grown, typically by slow evaporation from a suitable solvent.
The analysis would provide exact bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice. For indole-containing structures, intermolecular interactions such as hydrogen bonding (involving the -NH₂ and indole N-H groups), π-π stacking between the aromatic rings, and N-H···π interactions are crucial in defining the solid-state architecture acs.orgnih.govresearchgate.net. While no crystal structure for this compound has been reported, analysis of similar indole derivatives shows these interactions are common and dictate the crystal packing nih.govmdpi.com.
Spectroscopic Characterization of Electronic Structure and Photophysical Properties
The electronic and photophysical properties of this compound can be investigated using UV-Visible absorption and fluorescence spectroscopy. The indole nucleus is a well-known fluorophore, and its properties are sensitive to substitution and the solvent environment.
The UV-Vis absorption spectrum is characterized by two main electronic transitions, denoted ¹Lₐ and ¹Lₑ nih.gov. The positions and intensities of these bands are influenced by the substituents on the indole ring. The electron-donating amine group at the 5-position and the alkyl isopropyl group at the 3-position would be expected to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted indole.
Upon excitation with an appropriate wavelength of light, the molecule is expected to fluoresce. The difference between the absorption maximum and the emission maximum is known as the Stokes shift. The magnitude of the Stokes shift, along with the fluorescence quantum yield (a measure of emission efficiency), provides insight into the excited-state properties of the molecule. Studies on substituted indoles and related pyranoindoles show that their photophysical properties, including quantum yield and Stokes shift, can be significantly tuned by altering substituents and solvent polarity rsc.orgmdpi.comresearchgate.netbeilstein-journals.orgnih.gov.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating parameters such as electron density, orbital energies, and electrostatic potential, DFT can predict a molecule's stability, reactivity, and spectroscopic properties. Such studies would typically involve geometry optimization of the 3-isopropyl-1H-indol-5-amine structure to find its lowest energy conformation, followed by frequency calculations to ensure it is a true minimum. From the optimized structure, various electronic properties could be determined. However, no specific DFT studies have been published for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the gap between them are crucial for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis for this compound would provide insights into its electrophilic and nucleophilic sites, predicting how it might interact with other molecules. At present, there is no published FMO analysis for this specific compound.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Biomolecule Interaction Analysis (e.g., protein active sites, enzymes)
This subsection would involve simulating the interaction of this compound with the active site of a specific protein or enzyme. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is critical in drug discovery for understanding the mechanism of action. No such interaction analyses have been documented for this compound.
Prediction of Binding Modes and Affinities
Building on the interaction analysis, molecular docking can predict the most likely binding pose (mode) of the ligand within the protein's active site. Scoring functions are then used to estimate the binding affinity, which is a measure of the strength of the interaction. This prediction is valuable for ranking potential drug candidates. Research detailing the predicted binding modes and affinities for this compound with any biological target is not available.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a protein, would reveal information about its conformational flexibility, stability, and the thermodynamics of its interactions. These simulations offer a more realistic representation of molecular behavior than static docking models. Currently, no MD simulation studies have been published for this compound.
Conformational Dynamics and Stability of Ligand-Biomolecule Complexes
The interaction of a ligand with its biological target is a dynamic process governed by the conformational flexibility of both molecules. For indole (B1671886) derivatives, the stability of the resulting ligand-biomolecule complex is paramount for its biological activity. Molecular dynamics (MD) simulations are a key tool for studying these phenomena, providing insights into the stability of ligand binding and the specific interactions that anchor the molecule in the active site.
Studies on various indole-based compounds have demonstrated the stability of their complexes with therapeutic targets. For instance, MD simulations of indole derivatives targeting 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) revealed that potent inhibitors form stable complexes within the enzyme's binding pocket over simulation periods of up to 100 ns. nih.gov The stability is often quantified by the Root Mean Square Deviation (RMSD) of the ligand's atoms over time. A stable RMSD indicates that the ligand maintains a consistent binding pose.
The binding stability is a result of a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, in the case of indole derivatives designed as anticancer agents targeting dihydrofolate reductase (DHFR), a higher number of indole moieties was found to promote stronger attachment to the DHFR binding pocket, leading to more effective inhibition. nih.gov Free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are often used to estimate the binding affinity and further confirm the stability of the complex. nih.gov For an indole-based 17β-HSD5 inhibitor, MM/GBSA and MM/PBSA calculations yielded favorable free binding energies of -36.36 kcal/mol and -7.00 kcal/mol, respectively, indicating a highly stable interaction. nih.gov
Ligand Binding Site Analysis and Solvent Effects
Identifying and characterizing the ligand binding site on a biomolecule is fundamental to structure-based drug design. Computational methods can predict the location, size, shape, and physicochemical properties of these pockets. Small-molecule binding sites are typically deep, concave, and hydrophobic pockets that maximize favorable protein-ligand contacts. nih.gov
For indole derivatives, binding site analysis often reveals key amino acid residues that are crucial for affinity and selectivity. Docking studies of indole analogues with secretory phospholipase A2 (sPLA2) identified specific interactions within the binding pocket. msjonline.org Similarly, analysis of the translocator protein (TSPO) bound to an indole-like ligand showed that the binding pocket is formed by amino acids from five transmembrane helices and that aromatic residues in cytosolic loops contribute to ligand access. mdpi.com
Solvent plays a critical role in molecular recognition, influencing both ligand conformation and its interaction with the protein. Water molecules can mediate interactions between the ligand and the protein or be displaced from the binding site upon ligand binding, a process that is often entropically favorable. Computational solvent mapping techniques use small organic probe molecules, like isopropyl alcohol, to identify "hot spots" on the protein surface that are energetically favorable for binding. nih.gov These hot spots often correspond to the primary binding sites for larger, more complex ligands. The analysis helps to understand how the hydrophobic and polar regions of a ligand, such as the isopropyl group and amine group of this compound, might interact with a solvated binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational methodology that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comimist.ma These models are invaluable for predicting the activity of unsynthesized molecules and for understanding the structural features that govern potency.
2D- and 3D-QSAR for Structure-Property Correlation
Both 2D- and 3D-QSAR models have been successfully applied to various series of indole derivatives to elucidate structure-activity relationships.
2D-QSAR models correlate biological activity with calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters. For novel 1H-3-indolyl derivatives with antioxidant activity, 2D-QSAR models have been developed to predict their potency. nih.govresearchgate.net
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. nih.govsemanticscholar.org
CoMFA calculates steric and electrostatic fields. Studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors have used CoMFA to identify regions where bulky groups or electropositive/negative potentials would enhance activity. nih.gov
CoMSIA extends this by including hydrophobic, and hydrogen-bond donor and acceptor fields, often providing a more comprehensive model. nih.govresearchgate.net For a series of indole analogues inhibiting sPLA2, 3D-QSAR models revealed the importance of these physicochemical descriptors in determining biological activity. msjonline.org
The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions in 3D space where specific properties are favorable or unfavorable for activity. For example, a CoMSIA model for PIM2 inhibitors showed that bulky substituents were favored in certain regions, while electronegative groups were preferred in others. nih.gov
Development and Validation of Predictive Models
The reliability of a QSAR model is paramount for its practical application. nih.govrsc.org Therefore, rigorous validation is a critical step in the model development process.
Internal Validation: This process assesses the robustness and stability of the model using the training set data. The most common method is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q² or Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.govnih.gov For example, a CoMFA model for PIM2 inhibitors reported a Q² of 0.68. nih.gov
External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development. nih.gov The predictive ability is often measured by the predictive correlation coefficient (R²_pred). An R²_pred value greater than 0.6 is desirable. nih.gov A 3D-QSAR study on triterpene derivatives reported high R²_pred values of 0.91 (CoMFA) and 0.94 (CoMSIA), indicating excellent predictive power. nih.gov
Y-Randomization: This validation technique ensures that the model is not the result of a chance correlation. The biological activity data is randomly shuffled, and new QSAR models are built. These new models are expected to have significantly lower R² and Q² values, confirming the validity of the original model. nih.gov
| Compound Series | Model Type | q² (LOO) | R² | R²_pred (External) | Reference |
|---|---|---|---|---|---|
| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines (PIM2 Inhibitors) | CoMFA | 0.68 | 0.91 | 0.96 | nih.gov |
| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines (PIM2 Inhibitors) | CoMSIA | 0.62 | 0.90 | 0.97 | nih.gov |
| Indole Analogues (sPLA2 Inhibitors) | MLR-QSAR | - | 0.788 | - | msjonline.org |
| Triterpene Derivatives (Insecticidal Activity) | CoMFA | 0.672 | 0.99 | 0.91 | nih.gov |
| Triterpene Derivatives (Insecticidal Activity) | CoMSIA | 0.61 | 0.97 | 0.94 | nih.gov |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Pharmacokinetic and Drug-Likeness Assessment
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound to avoid late-stage failures. nih.gov In silico ADMET prediction provides a rapid and cost-effective way to evaluate a molecule's potential to become a drug. researchgate.net
Drug-Likeness: This concept assesses whether a compound possesses properties similar to known drugs. nih.gov The most famous guideline is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com Many studies on indole derivatives confirm their compliance with these rules, indicating good potential for oral bioavailability. nih.govnih.gov
Pharmacokinetic Properties:
Absorption: Human Intestinal Absorption (HIA) is a key parameter. Computational models can predict the percentage of a compound that will be absorbed after oral administration. japsonline.com Water solubility and lipophilicity (LogP) are critical factors; a moderate LogP (typically 0-3) is often associated with good oral bioavailability. nih.gov
Distribution: This property describes how a compound spreads throughout the body. Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target, while BBB penetration is essential for drugs targeting the central nervous system. japsonline.com
Metabolism: The primary concern is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to inhibit key isoforms like CYP2D6, which can help to anticipate potential drug-drug interactions. nih.gov
Excretion: Total clearance is a measure of the body's ability to eliminate a drug. nih.gov
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and hepatotoxicity (liver toxicity). japsonline.comresearchgate.net
| Property | Predicted Outcome/Value Range | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Good drug-likeness and potential oral bioavailability | nih.govnih.gov |
| Lipophilicity (LogP) | 3.79 to 4.74 (for azidopropylindolones) | Influences solubility, permeability, and distribution | nih.gov |
| Water Solubility (LogS) | -6.28 to -7.34 (for azidopropylindolones) | Affects absorption and formulation | nih.gov |
| Human Intestinal Absorption (HIA) | Good | Indicates high potential for oral absorption | japsonline.com |
| BBB Penetration | Predicted to be non-penetrant | Low likelihood of CNS side effects (or efficacy for CNS targets) | japsonline.com |
| CYP2D6 Inhibition | Predicted to be non-inhibitor | Lower risk of drug-drug interactions | nih.gov |
| Hepatotoxicity | Likely to possess hepatotoxicity | Potential for liver damage, requires further investigation | japsonline.com |
Chemoinformatics and Computational Database Mining for Indole Derivative Research
Chemoinformatics involves the use of computational tools to analyze and mine large chemical databases, transforming data into knowledge for drug discovery. whiterose.ac.uk This field is particularly valuable for indole derivative research, given the vast number of natural and synthetic indole compounds.
Database mining can be used to identify novel bioactive molecules and guide research efforts. whiterose.ac.uk For example, chemoinformatics analysis of the MarinLit database, which contains tens of thousands of marine natural products, has been used to highlight specific classes of indole alkaloids with unexplored bioactivities. mdpi.com By aligning chemical structures with published bioactivity data, researchers can direct the screening of new compounds toward the most relevant biological assays, saving time and resources. mdpi.com
Virtual screening is another powerful chemoinformatics tool that involves docking large libraries of compounds against a target protein to identify potential hits. whiterose.ac.uk This approach has been used to screen libraries of indole derivatives to find novel anticancer agents. nih.gov Furthermore, techniques like molecular diversity analysis can ensure that a research program explores a wide range of chemical structures, increasing the chances of discovering novel activities. whiterose.ac.uk The application of these computational methods accelerates the identification of promising indole derivatives, such as this compound, for further development.
Q & A
Basic: What are the standard synthetic routes for preparing 3-isopropyl-1H-indol-5-amine?
Answer:
The compound is typically synthesized via a multi-step approach involving indole derivatives. A common method includes:
- Condensation reactions : Reacting substituted indole-3-carbaldehydes with amines (e.g., 1H-indol-3-ylmethylamine) in the presence of potassium carbonate (K₂CO₃) and tosylmethyl isocyanide (TosMIC) in dimethylformamide (DMF) .
- Purification : Post-synthesis purification via silica gel column chromatography (using ethyl acetate/hexane gradients) or recrystallization (chloroform/methanol) to isolate the product .
- Characterization : Confirmation via ¹H/¹³C NMR, HRMS, and IR spectroscopy to verify the isopropyl substituent and amine group positioning .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Key variables to optimize include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in TosMIC-mediated reactions .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-alkylation) .
- Catalyst tuning : Adjusting K₂CO₃ stoichiometry to balance deprotonation and minimize byproduct formation .
- Workup strategies : Employing gradient column chromatography instead of recrystallization may improve recovery of polar intermediates .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the NH₂ group (δ ~4.5 ppm in DMSO-d₆) and isopropyl protons (δ ~1.2–3.0 ppm). Aromatic indole protons appear between δ 6.5–7.5 ppm .
- HRMS : Validates molecular weight (e.g., C₁₁H₁₅N₂ requires [M+H]⁺ = 175.1235) and isotopic patterns .
- IR spectroscopy : Confirms NH₂ stretching (~3380 cm⁻¹) and indole ring vibrations (~1600 cm⁻¹) .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions may arise from tautomerism, impurities, or incorrect assignments. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- Isotopic labeling : Replacing NH₂ with deuterated groups to confirm amine participation in key peaks .
- Computational validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values .
Advanced: How can computational tools like SHELX aid in studying this compound’s crystallography?
Answer:
- Structure refinement : SHELXL refines X-ray diffraction data to resolve bond lengths/angles, particularly for the isopropyl group’s steric effects .
- Twinned crystals : SHELXE can handle twinning in low-symmetry space groups common for indole derivatives .
- Validation : The CIF file generated by SHELXPRO cross-checks against crystallographic databases to detect errors .
Advanced: What strategies are recommended for evaluating the biological activity of this compound?
Answer:
- Structure-activity relationship (SAR) studies : Modify the isopropyl group or indole substituents to assess pharmacological targets (e.g., serotonin receptors) .
- Enzyme assays : Test inhibition of monoamine oxidases (MAOs) using fluorometric or spectrophotometric methods .
- In silico docking : Use AutoDock Vina to predict binding affinities for receptors like 5-HT₆ .
Advanced: How can regioselectivity challenges during synthesis be managed?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the indole NH to control isopropyl positioning .
- Metal catalysis : Use Pd-mediated cross-coupling to ensure C-5 functionalization over competing sites .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the desired isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
